molecular formula C24H18F2N2O2 B10935256 methyl 3-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10935256
M. Wt: 404.4 g/mol
InChI Key: YATPBBUFIQOKOP-UHFFFAOYSA-N
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Description

Methyl 3-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with fluorophenyl groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves a multi-step process. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone in the presence of an acid catalyst.

    Introduction of fluorophenyl groups: The pyrazole ring is then functionalized with fluorophenyl groups via a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 3-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The fluorophenyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyrazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-bis(bromomethyl)benzoate: Similar in structure but with bromine atoms instead of fluorine.

    Methyl 4-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate: A closely related compound with a methyl group on the pyrazole ring.

Uniqueness

Methyl 3-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of fluorophenyl groups, which impart distinct electronic properties and enhance its biological activity. The combination of the pyrazole ring and benzoate ester also contributes to its versatility in various applications.

Properties

Molecular Formula

C24H18F2N2O2

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 3-[[3,5-bis(4-fluorophenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C24H18F2N2O2/c1-30-24(29)19-4-2-3-16(13-19)15-28-23(18-7-11-21(26)12-8-18)14-22(27-28)17-5-9-20(25)10-6-17/h2-14H,15H2,1H3

InChI Key

YATPBBUFIQOKOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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